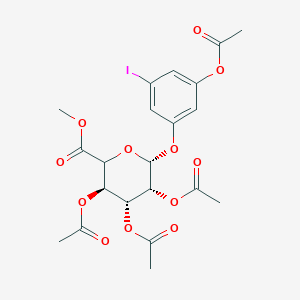

3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester

Description

3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester (CAS 490028-21-2, TRC A166000) is a structurally complex glucuronide derivative. Its core structure consists of a β-D-glucuronic acid backbone with three acetyl groups (at the 2', 3', and 4' positions) and a methyl ester at the carboxylate group. The aglycone moiety features a 5-iodophenol group with an additional acetyloxy substitution at the 3-position.

Properties

IUPAC Name |

methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3/t16-,17-,18?,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCLYQKBEARFJZ-BZWIFKSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC(=CC(=C2)I)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23IO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Glucuronic Acid Backbone

The glucuronide backbone is derived from methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate (5 ), a common intermediate in glucuronidation reactions. The Koenigs–Knorr method is employed, where silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) acts as a catalyst to facilitate the displacement of the bromine atom with the phenolic oxygen of the iodinated component.

Procedure :

-

Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate is prepared by treating D-glucuronic acid with acetyl chloride and methanol, followed by bromination using hydrobromic acid.

-

The brominated glucuronate is reacted with the iodophenol component in anhydrous acetonitrile (MeCN) under nitrogen at 0–25°C for 1–2 hours.

-

Molecular sieves (3–4 Å) are used to maintain anhydrous conditions, critical for preventing hydrolysis of the acetyl groups.

Key Data :

Synthesis of 3-(Acetyloxy)-5-iodophenol

The iodophenol component is synthesized via electrophilic iodination of 3-acetoxyphenol. Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, iodination occurs selectively at the 5-position due to the directing effects of the acetyloxy group.

Procedure :

-

3-Acetoxyphenol is dissolved in glacial acetic acid.

-

ICl or NIS is added dropwise at 0°C, and the mixture is stirred for 4–6 hours.

-

The product is extracted with ethyl acetate, washed with sodium thiosulfate to remove excess iodine, and purified via silica gel chromatography.

Key Data :

Glycosylation and Coupling

The iodophenol is coupled to the glucuronide backbone using a palladium-catalyzed C–O coupling or direct nucleophilic substitution. The Koenigs–Knorr method remains the most reliable for β-configuration retention.

Procedure :

-

Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate (1.5 equiv) and 3-(Acetyloxy)-5-iodophenol (1.0 equiv) are combined in anhydrous MeCN.

-

Ag₂O (1.2 equiv) is added, and the reaction is stirred at 25°C for 12–24 hours.

-

The mixture is filtered through Celite, concentrated, and purified via flash chromatography (hexane/ethyl acetate).

Key Data :

Deprotection and Final Modification

The acetyl groups are removed via hydrolysis under mild basic conditions to yield the final product.

Procedure :

-

The acetylated intermediate is dissolved in methanol.

-

Sodium carbonate (Na₂CO₃, 0.1 M) is added, and the mixture is stirred at 25°C for 2 hours.

-

The product is neutralized with Amberlite IR-120 resin, filtered, and lyophilized.

Key Data :

Optimization and Challenges

Side Reactions and Byproducts

The Koenigs–Knorr reaction often produces 2-acyloxyglycal (20 ) as a byproduct due to HBr elimination from the glucuronide bromide intermediate. This is mitigated by:

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Selectivity (β:α) | Source |

|---|---|---|---|---|

| Anhydrous MeCN | Ag₂O | 65 | 99:1 | |

| Dry toluene | Ag₂CO₃ | 58 | 95:5 | |

| DCM | AgOTf | 70 | 99:1 |

Polar aprotic solvents like MeCN enhance reaction rates, while AgOTf improves selectivity for the β-anomer.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Research Findings and Applications

Role in Drug Metabolism

Glucuronide derivatives like this compound enhance drug solubility by introducing polar glucuronic acid moieties. Studies show that iodinated phenolic glucuronides exhibit prolonged half-lives due to reduced enzymatic hydrolysis.

Biological Activity

While direct biological data for this compound are limited, analogous iodinated glucuronides demonstrate:

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester can undergo various chemical reactions, including:

Oxidation: The phenol moiety can be oxidized to form quinones.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution can result in various substituted phenol derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a phenolic structure with acetyl and glucuronide substituents, which contribute to its reactivity and solubility in various solvents. The presence of iodine enhances its potential as a reagent in organic synthesis.

Pharmacological Potential

Research indicates that compounds similar to 3-(Acetyloxy)-5-iodophenol derivatives exhibit various pharmacological activities:

- Anticancer Activity : Some studies suggest that iodinated phenols can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, indicating its usefulness in developing new antibiotics.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to enzyme dysfunction.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that iodinated phenolic compounds, including derivatives of 3-(Acetyloxy)-5-iodophenol, exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

Case Study 2: Antimicrobial Efficacy

Research conducted by the National Institutes of Health evaluated the antimicrobial properties of various iodinated phenols. The results indicated that 3-(Acetyloxy)-5-iodophenol derivatives displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.

Applications in Organic Synthesis

The compound's unique structure makes it a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : Its ability to undergo further functionalization allows it to serve as a building block for synthesizing more complex organic molecules.

- Photocatalytic Reactions : Recent advancements have explored its use in photocatalytic processes, enhancing reaction rates and selectivity in organic transformations.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Acetyl-4,6-dibromo-5-hydroxy-1H-indol-3-yl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic Acid Methyl Ester

- Structural Differences: Replaces the iodophenol group with a dibromoindole moiety. The glucuronide backbone and acetyl/methyl ester functionalities are conserved.

- Synthesis: Synthesized via oxidative bromination using (diacetoxyiodo)benzene, contrasting with the iodophenol derivative’s synthesis, which likely involves iodine-specific electrophilic substitution .

- The iodine in the target compound may offer advantages in radiolabeling or imaging due to iodine’s heavy atom effect .

5-Hydroxy Tryptophol D4 Beta-D-Glucuronide Methyl Ester

- Structural Differences: Features a deuterated tryptophol group (indole derivative) instead of iodophenol. The glucuronide backbone retains acetyl and methyl ester groups.

- Applications : Deuterated analogs are critical in mass spectrometry-based metabolic studies for isotope tracing. The iodine in the target compound could serve analogous roles in halogen-specific detection methods (e.g., X-ray fluorescence) .

2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester O-4-[[4-(Phenylmethoxy)phenyl]methyl]phenol

- Structural Differences: Contains a bisphenol derivative (benzyloxy-benzylphenol) as the aglycone, compared to the iodophenol group. The α-anomeric configuration differs from the target compound’s β-D-glucuronide.

- Functional Properties: The bisphenol moiety confers estrogenic activity, while the iodine in the target compound may enable applications in thyroid hormone analog studies or as a contrast agent .

Morphine 3-(Tri-O-acetyl-Beta-D-glucuronide) Methyl Ester

- Structural Differences: Substitutes the iodophenol group with a morphine opioid structure. Both share the acetylated β-D-glucuronide methyl ester backbone.

- Applications : The morphine derivative is used to study opioid metabolism and detoxification pathways. The target compound’s iodine group could facilitate research on halogenated drug metabolites or tracer development .

Comparative Data Table

| Compound Name | Aglycone Substituent | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| 3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester | 5-Iodo-3-acetyloxyphenol | Iodine, Acetyl, Methyl ester | ~650 (estimated) | Reference standards, radiolabeling intermediates |

| 1-Acetyl-4,6-dibromo-5-hydroxyindol-3-yl 2,3,4-tri-O-acetyl-β-D-glucuronide Methyl Ester | 4,6-Dibromo-5-hydroxyindole | Bromine, Acetyl, Methyl ester | ~680 (estimated) | Lipophilic drug analogs, membrane studies |

| 5-Hydroxy Tryptophol D4 Beta-D-Glucuronide Methyl Ester | Deuterated tryptophol | Deuterium, Acetyl, Methyl ester | ~520 (estimated) | Metabolic tracer studies, LC-MS standards |

| 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester O-4-[[4-(Benzyloxy)phenyl]methyl]phenol | Bisphenol derivative | Benzyloxy, Acetyl, Methyl ester | 606.62 | Estrogen receptor studies, antioxidant research |

| Morphine 3-(Tri-O-acetyl-Beta-D-glucuronide) Methyl Ester | Morphine | Opioid core, Acetyl, Methyl ester | 605.58 (calculated) | Opioid metabolism, pharmacokinetic assays |

Key Research Findings

- Stability : Acetylation and methyl esterification enhance stability across all compounds, making them suitable for long-term storage and handling .

- Substituent Impact : Iodine and bromine substituents increase molecular weight and polarizability, affecting solubility and interaction with biological targets. Iodine’s radiopacity and bromine’s lipophilicity dictate specialized applications .

- Synthetic Utility : These compounds serve as intermediates for further modifications. For example, deacetylation of the target compound could yield a free glucuronic acid conjugate for conjugation studies .

Biological Activity

3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester, also known by its CAS number 490028-21-2, is a complex organic compound that features both phenolic and glucuronide moieties. Its unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of 3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester is C21H23IO12, with a molecular weight of approximately 594.30 g/mol. The compound features multiple acetyl groups which may influence its solubility and reactivity in biological systems .

Antioxidant Properties

Research indicates that compounds similar to 3-(Acetyloxy)-5-iodophenol derivatives exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that phenolic compounds can scavenge free radicals effectively, suggesting that the iodophenol structure may contribute to similar effects .

Enzyme Inhibition

The glucuronide moiety is known for its role in drug metabolism and detoxification processes in the liver. Studies have shown that glucuronides can inhibit certain enzymes involved in the metabolism of xenobiotics. Specifically, the inhibition of UDP-glucuronosyltransferases (UGTs) by glucuronide derivatives has been documented, indicating potential applications in modulating drug metabolism .

Anticancer Activity

Recent investigations into phenolic compounds have revealed their potential anticancer properties. For instance, certain iodinated phenols have been studied for their ability to induce apoptosis in cancer cells. The presence of the glucuronide structure may enhance bioavailability and efficacy against tumors by facilitating cellular uptake and accumulation .

Case Studies

The biological activity of 3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound likely acts through hydrogen donation or electron transfer, neutralizing free radicals.

- Enzyme Inhibition : The glucuronide portion may interact with UGT enzymes, altering their activity and influencing metabolic pathways.

- Cellular Uptake : The acetyl groups may enhance lipophilicity, facilitating better cellular penetration and accumulation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential protection and functionalization of the glucuronic acid backbone. A general approach includes:

- Step 1 : Selective acetylation of hydroxyl groups using acetic anhydride in pyridine to protect reactive sites .

- Step 2 : Introduction of the iodo-phenol moiety via nucleophilic aromatic substitution or cross-coupling reactions under inert conditions (e.g., Pd catalysis) .

- Step 3 : Methyl esterification of the glucuronic acid carboxyl group using diazomethane or methyl iodide in anhydrous solvents .

- Optimization : Monitor intermediates using TLC and adjust reaction times/temperatures to minimize side products (e.g., over-acetylation). Purify via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm acetyl group positions (δ ~2.0–2.3 ppm for CH₃CO) and glucuronic acid ring conformation (anomeric proton at δ ~5.0–6.0 ppm) .

- IR : Detect ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence post-acetylation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ ion) and fragmentation patterns to confirm substitution sites .

Advanced Research Questions

Q. How can this compound serve as a substrate for β-glucuronidase kinetic studies?

- Methodological Answer :

- Enzyme Assay : Use spectrophotometry to monitor hydrolysis of the glucuronide bond. The release of 4-nitrophenol (if a nitro group is present) is tracked at 405 nm .

- Kinetic Parameters : Calculate and using Lineweaver-Burk plots. Compare with native substrates (e.g., 4-nitrophenyl glucuronide) to assess competitive inhibition .

- Data Contradictions : If activity diverges from literature, evaluate steric effects from acetyl/iodo groups or solvent polarity impacts on enzyme conformation .

Q. What strategies improve the compound’s stability during metabolic studies?

- Methodological Answer :

- Storage : Store at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of acetyl groups .

- Biological Matrices : Add esterase inhibitors (e.g., PMSF) to cell lysates or plasma to block premature deacetylation .

- LC-MS/MS Analysis : Use stable isotope-labeled analogs as internal standards to correct for degradation during sample processing .

Q. How can structural modifications enhance its utility in glycan synthesis?

- Methodological Answer :

- Trichloroacetimidate Activation : Convert the anomeric position to a trichloroacetimidate leaving group for glycosylation reactions. This enables stereoselective coupling with hydroxyl-containing acceptors (e.g., serine in glycoproteins) .

- Benzoyl vs. Acetyl Groups : Replace acetyl with benzoyl groups to alter solubility and glycosylation efficiency. Benzoyl offers stronger electron-withdrawing effects, accelerating reaction rates .

Data Contradictions and Resolution

Q. Why do reported enzymatic hydrolysis rates vary across studies?

- Analysis : Discrepancies may arise from:

- Substrate Purity : Residual acetyl groups in incompletely deprotected analogs reduce enzyme accessibility .

- Assay Conditions : pH optima for β-glucuronidase differ between bacterial (pH 6.5–7.0) and mammalian (pH 4.5–5.0) isoforms. Validate buffer systems using zymogram assays .

- Resolution : Standardize substrate preparation (e.g., HPLC purity >98%) and report detailed assay protocols (temperature, ionic strength) .

Applications in Glycobiology

Q. How is this compound used to study glucuronidation in drug metabolism?

- Methodological Answer :

- In Vitro Models : Incubate with human liver microsomes and UDP-glucuronic acid to assess Phase II metabolism. Quantify glucuronide conjugates via LC-MS .

- Species Differences : Compare metabolic rates across species (e.g., rat vs. human) to predict pharmacokinetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.